2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide 2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957227
InChI: InChI=1S/C22H19N3O5/c1-29-15-10-8-14(9-11-15)23-20(26)13-18-21(27)24-16-5-2-3-6-17(16)25(18)22(28)19-7-4-12-30-19/h2-12,18H,13H2,1H3,(H,23,26)(H,24,27)
SMILES:
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol

2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14957227

Molecular Formula: C22H19N3O5

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C22H19N3O5
Molecular Weight 405.4 g/mol
IUPAC Name 2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H19N3O5/c1-29-15-10-8-14(9-11-15)23-20(26)13-18-21(27)24-16-5-2-3-6-17(16)25(18)22(28)19-7-4-12-30-19/h2-12,18H,13H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key IRIULJROKYADDV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multi-step reactions, including the formation of the quinoxaline ring, introduction of the furan-2-carbonyl group, and attachment of the N-(4-methoxyphenyl)acetamide moiety. Common methods might involve condensation reactions, nucleophilic substitutions, or other organic synthesis techniques.

Potential Applications

Compounds with similar structures often exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a quinoxaline ring, known for its biological activity, suggests potential applications in pharmaceutical research.

Spectroscopic Characterization

Characterization of this compound would typically involve spectroscopic methods such as:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight and formula.

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis routes to produce the compound in high yield and purity.

  • Biological Activity Screening: Evaluating the compound's potential biological activities, such as anti-inflammatory or anticancer effects.

  • Structural Characterization: Using advanced spectroscopic techniques to fully elucidate the compound's structure and stereochemistry.

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